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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

elucidation of carbohydrates is paramount. This guide provides a comprehensive comparison

of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the

validation of the trehalulose structure, supported by experimental data and detailed protocols.

Trehalulose, a structural isomer of sucrose, is a disaccharide composed of an α-D-

glucopyranose unit linked to a D-fructose unit via an α-1,1-glycosidic bond.[1][2] Unlike

sucrose, trehalulose is a reducing sugar because the anomeric carbon of the fructose moiety

is not involved in the glycosidic bond.[1] In solution, trehalulose exists as a mixture of

tautomers, primarily the 1-O-α-D-glucopyranosyl-β-D-fructopyranose and the 1-O-α-D-

glucopyranosyl-β-D-fructofuranose forms.[3] The definitive confirmation of this intricate

structure relies heavily on a suite of 2D NMR experiments, each providing unique insights into

the molecule's connectivity and stereochemistry.

Comparative Analysis of 2D NMR Techniques for
Trehalulose Structure Validation
The structural validation of trehalulose is systematically achieved through a combination of 2D

NMR experiments. Each technique offers a different piece of the structural puzzle, and their

combined interpretation provides an unambiguous assignment of the molecule's constitution.

The primary techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single

Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
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2D NMR Technique
Information Provided for
Trehalulose Structure
Validation

Comparison with
Alternatives

COSY (Correlation

Spectroscopy)

Establishes proton-proton (¹H-

¹H) coupling networks within

each monosaccharide ring.[4]

This allows for the tracing of

adjacent protons, typically

separated by two or three

bonds, helping to assign the

protons within the glucose and

fructose spin systems.

While 1D ¹H NMR shows the

proton signals, significant

overlap in the sugar region

(typically 3-4 ppm) makes

definitive assignment difficult.

COSY resolves these overlaps

in a second dimension,

clarifying the connectivity of

protons within each ring.

HSQC (Heteronuclear Single

Quantum Coherence)

Correlates directly bonded

proton and carbon atoms (¹H-

¹³C).[4] This experiment is

crucial for assigning the

carbon signals of the

trehalulose structure based on

the previously assigned proton

resonances.

Alternative techniques like

Heteronuclear Multiple

Quantum Coherence (HMQC)

provide similar information.

However, modern HSQC

experiments with pulsed field

gradients offer superior solvent

suppression and artifact

reduction.

HMBC (Heteronuclear Multiple

Bond Correlation)

Reveals long-range

correlations between protons

and carbons, typically over two

to three bonds (²JCH and

³JCH).[4] For trehalulose, the

key HMBC correlation is

between the anomeric proton

of the glucose unit (H-1') and

the anomeric carbon of the

fructose unit (C-1), and vice-

versa, which unambiguously

confirms the α-1,1-glycosidic

linkage.

This through-bond connectivity

information is unique to HMBC

and is the definitive evidence

for the linkage between the

two monosaccharide units.

Other techniques like NOESY

(Nuclear Overhauser Effect

Spectroscopy) provide

through-space correlations,

which can suggest proximity

but do not definitively prove

the covalent linkage.
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Data Presentation: ¹H and ¹³C NMR Chemical Shift
Assignments for Trehalulose
The following table summarizes the ¹H and ¹³C chemical shifts for the two major tautomers of

trehalulose in D₂O, as determined by 2D NMR spectroscopy.[3]

Position
1-O-α-D-glucopyranosyl-β-
D-fructopyranose
(Tautomer 1a)

1-O-α-D-glucopyranosyl-β-
D-fructofuranose
(Tautomer 1b)

δ¹H (ppm) δ¹³C (ppm)

Fructose Unit

1 3.65 (d, 12.0) 65.1

3.58 (d, 12.0)

2 - 104.9

3 3.92 (d, 3.0) 74.8

4 3.81 (dd, 9.5, 3.0) 72.9

5 3.55 (m) 70.4

6 3.79 (dd, 12.0, 2.0) 63.8

3.71 (dd, 12.0, 5.0)

Glucose Unit

1' 4.98 (d, 3.7) 94.2

2' 3.50 (dd, 9.8, 3.7) 72.5

3' 3.75 (t, 9.8) 73.8

4' 3.35 (t, 9.8) 70.3

5' 3.68 (m) 73.5

6' 3.80 (m) 61.4
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Experimental Protocols
Detailed methodologies for the key 2D NMR experiments for the validation of trehalulose
structure are provided below. These are representative protocols and may require optimization

based on the specific instrument and sample concentration.

1. Sample Preparation

Dissolve approximately 10-20 mg of the purified trehalulose sample in 0.5 mL of deuterium

oxide (D₂O, 99.9%).

Lyophilize the sample to remove any exchangeable protons and then re-dissolve in 0.5 mL of

fresh D₂O.

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a

cryoprobe.

¹H-¹H COSY:

Pulse Program: cosygpqf (or equivalent gradient-selected, double-quantum filtered

COSY).

Spectral Width (SW): 10 ppm in both F1 and F2 dimensions.

Number of Scans (NS): 8-16.

Number of Increments (TD in F1): 256-512.

Acquisition Time (AQ): ~0.2 s.

Relaxation Delay (D1): 1.5-2.0 s.

¹H-¹³C HSQC:
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Pulse Program: hsqcedetgpsisp2.3 (or equivalent sensitivity-enhanced, phase-sensitive

gradient HSQC with adiabatic pulses for multiplicity editing).

¹H Spectral Width (SW in F2): 10 ppm.

¹³C Spectral Width (SW in F1): 120 ppm (centered around 80 ppm).

Number of Scans (NS): 16-32.

Number of Increments (TD in F1): 256.

Relaxation Delay (D1): 1.5 s.

¹JCH coupling constant optimized for ~145 Hz.

¹H-¹³C HMBC:

Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

¹H Spectral Width (SW in F2): 10 ppm.

¹³C Spectral Width (SW in F1): 120 ppm.

Number of Scans (NS): 64-128.

Number of Increments (TD in F1): 512.

Relaxation Delay (D1): 2.0 s.

Long-range coupling delay optimized for 8 Hz (for observing ²JCH and ³JCH).

3. Data Processing

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform Fourier transformation.

Phase and baseline correct the spectra as required.
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Reference the ¹H spectra to the residual HDO signal (δ 4.79 ppm) and the ¹³C spectra

indirectly using the unified scale.

Visualization of the Validation Workflow
The logical progression of experiments for validating the structure of trehalulose is depicted in

the following workflow diagram.

2D NMR Experiments

Derived Structural Information

Final Validation

1. ¹H-¹H COSY

Proton-Proton Connectivity
(within each ring)

2. ¹H-¹³C HSQC

Direct C-H Correlation
(Assigns ¹³C signals)

3. ¹H-¹³C HMBC

Long-Range C-H Correlation
(Confirms Glycosidic Linkage)

Validated Trehalulose Structure
(α-1,1-linkage & Tautomer Identification)

Click to download full resolution via product page

Caption: Workflow for the validation of trehalulose structure using 2D NMR.

This systematic approach, combining the power of COSY, HSQC, and HMBC, provides a

robust and reliable method for the complete structural elucidation and validation of

trehalulose, ensuring the accuracy of data for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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